5-Chloro-2-(cyclopropylmethoxy)benzenesulfonamide
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Overview
Description
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide is a chemical compound with a molecular formula of C10H12ClNO3S It is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-(cyclopropylmethoxy)benzene to introduce the chloro group. This is followed by sulfonation to attach the sulfonyl chloride group. Finally, the sulfonyl chloride is converted to the sulfonamide by reaction with ammonia or an amine under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonyl chloride: This compound is a precursor in the synthesis of the sulfonamide.
Other Sulfonamides: Compounds like sulfamethoxazole and sulfanilamide share the sulfonamide group but differ in their other substituents.
Uniqueness
5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H12ClNO3S |
---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
5-chloro-2-(cyclopropylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c11-8-3-4-9(15-6-7-1-2-7)10(5-8)16(12,13)14/h3-5,7H,1-2,6H2,(H2,12,13,14) |
InChI Key |
UJSDIZUNHGOPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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